N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and a hydroxybutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenylamine with a suitable cyano and hydroxybutenamide precursor under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methylphenyl)phthalamic acid
- Methyl N-(5-Chloro-2-methylphenyl)carbamate
- N-(5-Chloro-2-methylphenyl)imidodicarbonimidicdiamide .
Uniqueness
N-(5-Chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62004-29-9 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)5-11(7)15-12(17)10(6-14)8(2)16/h3-5,16H,1-2H3,(H,15,17) |
InChI Key |
QHTCEJLIIFIRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
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